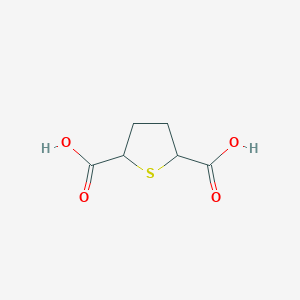

Thiolane-2,5-dicarboxylic acid

描述

Research Significance in Contemporary Chemical Sciences

Thiophene-2,5-dicarboxylic acid (TDC) is a pivotal building block in modern chemistry, primarily due to its aromatic nature and the presence of two carboxylic acid functional groups. These features allow it to act as a versatile linker in the construction of complex molecular architectures.

One of the most prominent areas of TDC research is in the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org The dicarboxylic acid groups can coordinate with various metal ions, leading to the formation of one-, two-, or three-dimensional networks. rsc.org These materials are of great interest for their potential applications in gas storage, catalysis, and as luminescent materials. For instance, coordination polymers of TDC with lanthanide ions like terbium(III) and dysprosium(III) have been synthesized and characterized. sigmaaldrich.com Similarly, zinc(II), cobalt(II), and manganese(II) have been used to create coordination polymers with diverse architectures, ranging from 2D parallelograms to 3D porous structures. rsc.org

Beyond coordination chemistry, TDC is a precursor for synthesizing other functional molecules. It is used in the preparation of fluorescent brightening agents and fungicides. sigmaaldrich.com Furthermore, its derivatives have been explored for their potential in creating supramolecular liquid crystals and as components in sensors. sigmaaldrich.comrsc.org For example, a double Schiff base derived from TDC has been shown to act as a selective fluorescence sensor for indium ions. rsc.org

The rigid and aromatic nature of the thiophene (B33073) ring, combined with the reactive carboxylic acid groups, makes thiophene-2,5-dicarboxylic acid a compound of considerable interest for the design and synthesis of new materials with tailored properties.

Historical Development and Evolution of Thiophene-Containing Scaffolds in Research

The story of thiophene-containing scaffolds begins with the discovery of thiophene itself in 1882 by Viktor Meyer, who found it as an impurity in benzene (B151609) derived from coal tar. nih.govwikipedia.orgbritannica.com This discovery was significant because it introduced a new class of aromatic compounds that closely resembled benzene in its physical and chemical properties. britannica.comnih.gov Early research focused on understanding the fundamental chemistry of thiophene, including its synthesis and reactivity. The classical Paal-Knorr and Gewald reactions were among the initial methods developed for thiophene synthesis. nih.gov

The commercial production of thiophene from butane (B89635) and sulfur in the 1940s by the Socony-Vacuum Oil Company marked a turning point, making thiophene and its derivatives more accessible for extensive research. e-bookshelf.de This led to an explosion of studies exploring their potential applications.

Over the decades, research on thiophene-containing scaffolds has evolved significantly. Initially, the focus was on their use in medicinal chemistry, with many thiophene derivatives being investigated for a wide range of biological activities. nih.govnih.govbenthamdirect.com The thiophene nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with various biological targets. nih.govbenthamdirect.com

In more recent times, the application of thiophene-containing scaffolds has expanded into materials science. The discovery of polythiophene's conductivity opened up the field of organic electronics. wikipedia.org Thiophene derivatives are now key components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govacs.org The ability to tune the electronic properties of these materials by modifying the substituents on the thiophene ring has been a major driver of this research.

The development of advanced synthetic methods has further propelled the field forward, allowing for the creation of increasingly complex and functionalized thiophene-containing molecules. nih.govexlibrisgroup.com This has enabled researchers to design and synthesize novel materials with specific properties for a wide range of applications, from electronics to sensing and beyond.

Structure

3D Structure

属性

IUPAC Name |

thiolane-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKPHLAASBCFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311536 | |

| Record name | Thiophane-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17773-22-7 | |

| Record name | NSC243797 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophane-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Thiophene 2,5 Dicarboxylic Acid and Its Derivatives

Direct Synthesis Approaches for Thiophene-2,5-dicarboxylic Acid

Direct synthesis aims to construct the thiophene-2,5-dicarboxylic acid molecule from acyclic or simpler cyclic precursors. These methods range from reactions under high temperature and pressure to sophisticated catalytic systems.

Hydrothermal Synthesis Techniques

Hydrothermal synthesis, a method utilizing high-temperature aqueous solutions in sealed vessels, is not a common technique for the primary synthesis of thiophene-2,5-dicarboxylic acid itself. Instead, this method is more frequently employed in the construction of coordination polymers and metal-organic frameworks (MOFs) where thiophene-2,5-dicarboxylic acid acts as an organic linker, coordinating with metal ions to form complex supramolecular structures.

Solvothermal Synthesis Methodologies

Similar to hydrothermal techniques, solvothermal synthesis—which uses organic solvents at elevated temperatures and pressures—is predominantly used to create metal-organic frameworks (MOFs) from thiophene-2,5-dicarboxylic acid, rather than to synthesize the acid itself. researchgate.net In these methodologies, the dicarboxylic acid is reacted with various metal salts in a high-boiling-point solvent. The controlled reaction conditions allow for the formation of crystalline, porous frameworks with unique topologies and properties.

For instance, a series of lanthanide-organic frameworks have been successfully synthesized using solvothermal reactions involving thiophene-2,5-dicarboxylic acid (TDC) and lanthanide nitrates in a mixed solvent system. rsc.org Another example involves the reaction of strontium ions (Sr²⁺) with thiophene-2,5-dicarboxylic acid in N,N-dimethylformamide (DMF) to produce a 3-D framework. rsc.org These studies highlight the role of the compound as a rigid linker in materials science.

| Metal Ion | Ancillary Ligand/Solvent | Resulting Structure Type | Reference |

| Lanthanides (La, Nd, Sm, etc.) | N,N-Dimethylformamide (DMF) / H₂O | 3-D Porous Framework | rsc.org |

| Strontium (Sr²⁺) | N,N-Dimethylformamide (DMF) | 3-D Framework with Rhombus Channels | rsc.org |

| Zinc (Zn²⁺) / Cadmium (Cd²⁺) | Various imidazole/pyridine-based ligands | Diverse 2-D and 3-D MOFs | researchgate.netacs.org |

Catalytic Routes in Organic Synthesis

Several catalytic routes have been established for the synthesis of thiophene-2,5-dicarboxylic acid and its esters. These methods offer pathways from different starting materials, including adipic acid, thiophene (B33073), and halogenated thiophenes.

One prominent industrial method involves the reaction of adipic acid with thionyl chloride using pyridine (B92270) as a catalyst. google.comgoogle.com The process proceeds through the formation of the dicarboxylic acid dichloride, which is subsequently hydrolyzed to yield the final product. google.com A modified version of this process involves heating the reaction to 140–160°C to complete the reaction before hydrolysis. google.com

Another approach starts from thiophene itself. The reaction of thiophene with a carbon tetrachloride-alcohol (CCl₄-ROH) system in the presence of catalysts like VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ can produce the corresponding 2,5-diester, which can then be hydrolyzed. researchgate.netsemanticscholar.org The proposed mechanism involves the alkylation of thiophene with CCl₄ to form a trichloromethyl intermediate, followed by alcoholysis. researchgate.net

A third route involves the carbonylation of halogenated thiophenes. For example, 2,5-diiodothiophene (B186504) can be treated with n-butyllithium followed by quenching with carbon dioxide (CO₂) to yield thiophene-2,5-dicarboxylic acid. prepchem.com Palladium-catalyzed carbonylation of bromo-thiophenes under CO pressure is another effective method to introduce the carboxylic acid functionality. beilstein-journals.org

| Starting Material | Key Reagents & Catalyst | Product | Reference |

| Adipic Acid | Thionyl chloride, Pyridine | Thiophene-2,5-dicarboxylic acid | google.comgoogle.com |

| Thiophene | CCl₄, Methanol, VO(acac)₂/Fe(acac)₃/Mo(CO)₆ | Dimethyl 2,5-thiophenedicarboxylate | researchgate.netsemanticscholar.org |

| 2,5-Diiodothiophene | n-Butyllithium, Carbon Dioxide | Thiophene-2,5-dicarboxylic acid | prepchem.com |

| Bromo-thiophenes | CO, Palladium catalyst | Thiophenecarboxylic acid derivatives | beilstein-journals.org |

Chemical Derivatization and Functionalization Strategies

Once synthesized, thiophene-2,5-dicarboxylic acid can be chemically modified, most commonly at its carboxylic acid groups, to produce derivatives for specific applications, such as polymer synthesis.

Esterification Reactions

Esterification is a crucial functionalization strategy, often employed to increase the reactivity of the monomer for polymerization processes. Thiophene-2,5-dicarboxylic acid can be converted to its corresponding diester, such as dimethyl 2,5-thiophenedicarboxylate (DMTD), through reaction with an alcohol in the presence of an acid catalyst like sulfuric acid. nih.gov This conversion into a more reactive monomer is a key step for the synthesis of high-performance bio-based polyesters. nih.gov

Diesters can also be produced from precursors. For instance, halogenating a tetrahydrothiophene-2,5-dicarboxylic acid diester followed by dehydrohalogenation in the presence of an alcohol yields the corresponding thiophene-2,5-dicarboxylic acid diester. google.com The choice of alcohol can be tailored to produce a range of dialkyl esters. google.com

Amidation Reactions

Amidation reactions convert the carboxylic acid or ester groups into amide linkages, which are fundamental to the structure of polyamides and other functional materials. The reaction can be performed by reacting the dicarboxylic acid or its more reactive dichloride derivative with aminophenols. google.com

Furthermore, the diesters of thiophene-2,5-dicarboxylic acid can be used to synthesize amides. Research has shown that branched alkyl esters (e.g., diisopropyl ester) provide acid amides in higher yields and under milder conditions compared to the corresponding dimethyl or diethyl esters. google.com This highlights the tunability of reactivity based on the ester group.

Synthesis of Hydrazide Derivatives

The conversion of carboxylic acids into hydrazide derivatives is a fundamental transformation in organic chemistry, yielding versatile intermediates for the synthesis of various heterocyclic compounds and other functional molecules. While specific literature detailing the synthesis of Thiolane-2,5-dicarbohydrazide from Thiolane-2,5-dicarboxylic acid is not prevalent, the synthesis can be achieved through well-established general methods.

A common and efficient route involves a two-step process starting from the dicarboxylic acid. First, the carboxylic acid groups are converted into a more reactive form, typically esters. The resulting diester of this compound can then undergo hydrazinolysis. This reaction involves treating the diester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in an alcoholic solvent like ethanol, under reflux conditions. researchgate.net The nucleophilic hydrazine displaces the alcohol portion of the ester to form the stable dihydrazide.

Table 1: General Two-Step Synthesis of Dihydrazides from Dicarboxylic Acids

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Esterification | Carboxylic Acid, Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Diester |

Alternatively, direct conversion from the carboxylic acid is possible by first forming an activated intermediate. Reagents like dicyclohexylcarbodiimide (B1669883) (DCCI) can activate the carboxylic acid, which is then reacted with hydrazine. nih.gov More recently, continuous flow processes have been developed for the synthesis of acid hydrazides from carboxylic acids, offering scalability and high yields under mild conditions. osti.govosti.gov This methodology has been successfully applied to various aliphatic and aromatic diacids and could foreseeably be adapted for this compound. osti.gov

Formation of Schiff Base Compounds

Hydrazides, including the putative Thiolane-2,5-dicarbohydrazide, are excellent precursors for the synthesis of Schiff bases (also known as imines). Schiff bases are formed through the condensation reaction between a primary amine—in this case, the -NH₂ group of the hydrazide—and a carbonyl compound (an aldehyde or a ketone). nih.gov

To synthesize Schiff bases from Thiolane-2,5-dicarbohydrazide, the dihydrazide would be reacted with two equivalents of an appropriate aldehyde or ketone. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., a few drops of concentrated hydrochloric or acetic acid) to facilitate the dehydration process. researchgate.net

The general reaction is as follows: R-(C=O)NHNH₂ + R'CHO → R-(C=O)NHN=CHR' + H₂O

Given that Thiolane-2,5-dicarbohydrazide possesses two hydrazide functionalities, it can react with two equivalents of an aldehyde to form a bis-Schiff base. The choice of aldehyde or ketone determines the structure of the resulting R' groups on the imine carbons, allowing for the introduction of a wide variety of functionalities. This versatility makes Schiff bases derived from dihydrazides valuable ligands in coordination chemistry and building blocks for more complex molecular architectures. nih.gov

Table 2: General Synthesis of Schiff Bases from Hydrazides

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| Dihydrazide | Aldehyde (2 eq.) | Ethanol, Acid Catalyst (e.g., HCl), Reflux | bis-Schiff Base (Aldimine) |

Other Functionalization Pathways

Beyond the synthesis of hydrazides and Schiff bases, the carboxylic acid groups of this compound allow for several other important functionalization pathways.

Esterification: As mentioned previously, the dicarboxylic acid can be readily converted into its corresponding diesters. This is typically achieved through Fischer esterification, where the acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com Patents describe the synthesis of various dialkyl esters of this compound, including dimethyl, diethyl, and diisopropyl esters, which are often used as intermediates for further reactions. google.comgoogle.com The physical properties of these esters can vary; for example, methyl and ethyl esters are solids at room temperature, while esters with larger branched alkyl groups (3-8 carbons) are liquids. google.comgoogle.com

Amide Bond Formation: The carboxylic acid groups can react with primary or secondary amines to form diamides. This reaction typically requires a coupling agent or dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond from the less reactive carboxylic acid. youtube.com Alternatively, the dicarboxylic acid can be converted to a more reactive derivative, such as a diacyl chloride, by reacting it with an agent like thionyl chloride (SOCl₂). The resulting diacyl chloride then readily reacts with amines to yield the corresponding diamide. khanacademy.org The use of heterogeneous Lewis acid catalysts like niobium pentoxide (Nb₂O₅) has also been shown to be effective for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov

Coordination Chemistry and Metal Organic Frameworks Mofs of Thiophene 2,5 Dicarboxylic Acid

Ligand Characteristics and Versatile Coordination Modes

Thiophene-2,5-dicarboxylic acid is a bifunctional organic ligand characterized by a central five-membered thiophene (B33073) ring with carboxylate groups at the 2 and 5 positions. The rigidity of the thiophene backbone and the defined angle between the carboxylate groups make it a predictable and reliable linker for constructing robust frameworks. rsc.orgresearchgate.net The deprotonated form, thiophene-2,5-dicarboxylate (TDC²⁻), serves as the coordinating species.

The coordination versatility of TDC²⁻ is a key factor in the structural diversity of its metal complexes. The carboxylate groups can adopt several coordination modes, including:

Monodentate: One oxygen atom from the carboxylate group binds to a single metal center.

Bidentate Chelate: Both oxygen atoms of a single carboxylate group bind to the same metal center.

Bidentate Bridging: The two oxygen atoms of a carboxylate group bridge two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

Furthermore, the sulfur atom of the thiophene ring can, in some cases, participate in coordination, although this is less common than coordination through the carboxylate oxygens. researchgate.netrsc.org This potential for η¹(S) coordination, in addition to the various carboxylate binding modes, contributes to the ligand's ability to form complexes with diverse dimensionalities, from one-dimensional chains to complex three-dimensional frameworks. rsc.orgresearchgate.net The specific coordination mode adopted is influenced by several factors, including the coordination geometry preference of the metal ion, the solvent system used, temperature, pH, and the presence of ancillary ligands. rsc.org

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with thiophene-2,5-dicarboxylic acid typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid groups. The resulting structures are commonly characterized using single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared spectroscopy (IR), and thermogravimetric analysis (TGA).

Thiophene-2,5-dicarboxylate readily forms coordination polymers with a wide range of transition metals. The geometry preference of these metal ions (e.g., tetrahedral for Zn(II), octahedral for Co(II) and Mn(II)) plays a crucial role in directing the final architecture. rsc.org For instance, the reaction of H₂TDC with various zinc and manganese salts in the presence of nitrogen-containing co-ligands like pyridine (B92270), 2,2'-bipyridine (B1663995), or 1,10-phenanthroline (B135089) has yielded one-, two-, and three-dimensional polymers. rsc.org One notable example is a 3D porous coordination polymer, [Mn(Tda)(H₂O)₂]n, which highlights the ligand's ability to create extended, robust networks. rsc.org In another study, two cadmium(II) compounds were synthesized where the solvent system controlled the final structure, resulting in either a discrete 0D complex or a 1D double-chain polymer. tandfonline.com

Table 1: Selected Transition Metal Complexes of Thiophene-2,5-dicarboxylic Acid

| Compound Formula | Metal Ion | Dimensionality | Key Structural Features | Ref. |

|---|---|---|---|---|

| [Co(Tda)(phen)(H₂O)]n | Co(II) | 1D | Zig-zag coordination polymer. | rsc.org |

| [Zn(Tda)(py)]n | Zn(II) | 1D | Linear coordination polymer. | rsc.org |

| [Mn(Tda)(H₂O)₂]n | Mn(II) | 3D | Porous coordination polymer. | rsc.org |

| [Cd₂(µ₂-tdc)₂(µ-imyp)(DMF)₂(H₂O)₂]n | Cd(II) | 1D | Double chain structure. | tandfonline.com |

The larger ionic radii and higher coordination numbers of lanthanide ions (Ln³⁺) lead to the formation of highly connected and often intricate 3D frameworks with thiophene-2,5-dicarboxylate. These materials are of particular interest due to their potential luminescent and magnetic properties. rsc.org A series of lanthanide-organic frameworks, [Ln(TDC)(NO₃)(H₂O)]n (where Ln = Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb), were synthesized via solvothermal methods. rsc.org These compounds exhibit a (3,6)-connected topology with coexisting right- and left-handed helical chains. rsc.org Another study reported a series of eight Ln(III) coordination polymers using a dual-ligand strategy with H₂TDC and 1,10-phenanthroline, resulting in structures with varying dimensionality and space groups. acs.org The luminescent properties of the terbium(III) and dysprosium(III) complexes, in particular, are often investigated for sensing applications. acs.org

Table 2: Selected Lanthanide Metal Complexes of Thiophene-2,5-dicarboxylic Acid

| Compound Formula | Metal Ion(s) | Synthesis Method | Key Structural Features | Ref. |

|---|---|---|---|---|

| {La₂(TDC)₂(NO₃)(H₂O)₄·5H₂O}n | La(III) | Solvothermal | 3D porous framework with (3,7)-connected topology. | rsc.org |

| [Ln(TDC)(NO₃)(H₂O)]n | Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb | Solvothermal | (3,6)-connected topology with helical chains. | rsc.org |

| [Ln₂(2,5-TDC)₃(1,10-Phen)₂(H₂O)₂] | Pr, Nd | Solvothermal | --- | acs.org |

| {[Tb(2,5-TDC)₁.₅(1,10-Phen)(H₂O)]·DMF} | Tb(III) | Solvothermal | Luminescent; used for chemical sensing. | acs.org |

While direct complexes of thiophene-2,5-dicarboxylic acid with hydrazine (B178648) are not extensively detailed in the provided context, related research on hydrazide-hydrazone ligands derived from thiophene-2-carboxylic acid provides insight into the coordination possibilities. For instance, Ru(II) complexes with thiophene-2-carboxylic acid (1-pyridine-2-yl-ethylidene)-hydrazide have been synthesized and studied for their biological activity. frontiersin.org These studies demonstrate that the thiophene moiety can be incorporated into more complex ligand systems, which then form stable metal complexes. The hydrazide group introduces additional N and O donor atoms, creating multidentate chelating ligands that can form robust complexes with transition metals like Cu(II), Ni(II), and Co(III). frontiersin.org

Design, Synthesis, and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The design of MOFs and coordination polymers using H₂TDC relies on the principles of crystal engineering. By carefully selecting the metal center, solvent system, and reaction temperature, and by sometimes introducing secondary ligands (co-ligands), chemists can control the self-assembly process to target specific network topologies and porosities. rsc.org

Hydrothermal and solvothermal syntheses are powerful techniques for crystallizing coordination polymers and MOFs that may not be accessible under ambient conditions. These methods involve heating the reactants in a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures typically ranging from 100 to 260 °C. The elevated temperature and pressure can promote the dissolution of reactants, facilitate the deprotonation of the ligand, and overcome kinetic barriers to crystallization, often leading to high-quality single crystals of thermodynamically stable phases. cmu.edursc.org

Numerous MOFs based on H₂TDC have been successfully prepared using these methods. For example, the solvothermal reaction of various lanthanide nitrates with H₂TDC in a mixed solvent system yielded a family of 3D and 2D frameworks. rsc.org Similarly, the use of a dual-ligand system involving H₂TDC and 1,10-phenanthroline under solvothermal conditions produced eight different lanthanide(III) coordination polymers, demonstrating how subtle changes in the lanthanide ion can lead to different structural outcomes. acs.org The choice of solvent itself can be a structure-directing agent, as shown in the synthesis of two distinct Cd(II) compounds where using different solvents led to products of different dimensionality. tandfonline.com

Crystallographic Analysis and Network Topology

Thiophene-2,5-dicarboxylic acid (H₂tdc) has proven to be an effective building block for creating coordination polymers with varied dimensionalities and architectures. rsc.orgrsc.org The final structure is highly dependent on factors such as the choice of metal center, the presence of ancillary ligands, and the reaction conditions. rsc.orgrsc.org

One-Dimensional (1D) Polymeric Architectures

Coordination polymers of thiophene-2,5-dicarboxylic acid frequently adopt one-dimensional (1D) chain-like structures. These chains can present as either linear or zig-zag formations. rsc.org

For instance, a cadmium(II) coordination polymer, {[Cd(tdc)(H₂O)₃]·2H₂O}n, demonstrates a 1D polymeric structure. espublisher.comespublisher.com In this compound, the Cd(II) ions are linked by the thiophene-2,5-dicarboxylate (tdc²⁻) ligands to form the primary 1D chain. espublisher.comasianpubs.org Similarly, reactions with zinc(II) and cobalt(II) in the presence of the ancillary ligand 1,10-phenanthroline (phen) result in the isostructural 1D zig-zag polymers [Zn(Tda)(phen)(H₂O)]n and [Co(Tda)(phen)(H₂O)]n. rsc.org Another example is the [Cd₂(µ₂-tdc)₂(µ-imyp)(DMF)₂(H₂O)₂]n complex, which forms a 1D double chain structure where the tdc²⁻ anions and the co-ligand 4-imidazol-1-yl-pyridine (imyp) link the Cd²⁺ ions. tandfonline.com

The formation of these 1D architectures is often guided by the coordination geometry of the metal ion and the bridging mode of the dicarboxylate ligand. rsc.org

Three-Dimensional (3D) Network Structures

The thiophene-2,5-dicarboxylate ligand is also instrumental in building complex three-dimensional (3D) frameworks. A notable example is the manganese(II) coordination polymer, [Mn(Tda)(H₂O)₂]n, which is characterized as a 3D porous coordination polymer. rsc.orgrsc.org Another manganese complex, [Mn₂(tdc)₂(H₂O)₃], also forms a novel 3D framework where the tdc²⁻ ligands cross-link 1D Mn-Mn chains. researchgate.net

Lanthanide metals have been used to construct robust 3D MOFs. For example, a series of lanthanide-organic frameworks, [Ln(TDC)(NO₃)(H₂O)]n (where Ln = Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb), exhibit a (3,6)-connected topology. rsc.org A lanthanum(III) complex, {La₂(TDC)₂(NO₃)(H₂O)₄·5H₂O}n, displays a different, more complex (3,7)-connected 3D porous framework. rsc.org Strontium(II) has also been used to create a 3D framework, Sr(TDA)(DMF), which features rhombus-shaped channels occupied by disordered solvent molecules. rsc.org

These 3D structures often exhibit porosity and can have interesting properties related to their specific topologies. rsc.orgrsc.org

| Compound Formula | Metal Ion | Dimensionality | Key Structural Feature | Reference |

|---|---|---|---|---|

| {[Cd(tdc)(H₂O)₃]·2H₂O}n | Cd(II) | 1D | Linear polymeric chain | espublisher.com |

| [Zn(Tda)(phen)(H₂O)]n | Zn(II) | 1D | Zig-zag coordination polymer | rsc.org |

| [Mn(Tda)(H₂O)₂]n | Mn(II) | 3D | Porous coordination polymer | rsc.orgrsc.org |

| [Ln(TDC)(NO₃)(H₂O)]n | Ln(III) | 3D | (3,6)-connected topology | rsc.org |

| Sr(TDA)(DMF) | Sr(II) | 3D | Rhombus channels | rsc.org |

Supramolecular Interactions within Coordination Polymers

In addition to the primary coordination bonds, supramolecular interactions such as hydrogen bonding and π-π stacking play a crucial role in assembling the final crystal structures. espublisher.com In many 1D coordination polymers, these non-covalent forces are responsible for organizing the individual chains into higher-dimensional supramolecular networks. rsc.orgespublisher.com

For example, in the 1D polymer {[Cd(tdc)(H₂O)₃]·2H₂O}n, hydrogen bonding and π-π interactions self-assemble the chains into a "supramolecular giant". espublisher.comespublisher.com The existence and extent of these weak interactions can be quantified using Hirshfeld surface analysis. espublisher.com Similarly, the crystal packing of 1D polymers like [Zn(Tda)(bipy)(H₂O)·1.5H₂O]n and [Zn(Tda)(phen)(H₂O)]n is significantly influenced by hydrogen-bonding and stacking interactions. rsc.org In some cases, these interactions can link 2D layers into a 3D supramolecular assembly. researchgate.net

Tailoring MOF/Coordination Polymer Properties through Ligand and Metal Variation

The structural and functional properties of MOFs and coordination polymers derived from thiophene-2,5-dicarboxylic acid can be systematically tuned by varying the metal ion and by introducing different ancillary or co-ligands. rsc.orgresearchgate.net The diverse coordination properties of the thiophene-2,5-dicarboxylate ligand make it an excellent candidate for building polymers with different architectures based on the coordination geometry of the metal ion and the nature of the end-capping ligand. rsc.orgrsc.org

The choice of the metal ion directly impacts the resulting structure. For instance, reacting H₂tdc with manganese(II) can yield a 3D porous polymer, while using zinc(II) with an ancillary ligand like pyridine leads to a 2D network. rsc.org Changing the metal from Cadmium(II) to Cobalt(II) in a system with the co-ligand 4-bis(1H-imidazol-1-yl-methyl)benzene (bimb) resulted in two different frameworks; the Cd(II) complex contained trinuclear clusters while the Co(II) version had binuclear units, leading to different luminescent and magnetic properties. researchgate.net

The introduction of ancillary N-donor ligands such as pyridine (py), 2,2'-bipyridine (bipy), or 1,10-phenanthroline (phen) has a profound effect on the final architecture. rsc.org For example, zinc(II) reacts with H₂tdc and pyridine to form a 2D parallelogram-like structure, but with bipyridine or phenanthroline, it forms 1D chains. rsc.org The use of flexible ancillary ligands can also lead to diverse structures; a new thiophene-functionalized dicarboxylic acid assembled with Zn(II) and Cd(II) in the presence of flexible ligands resulted in MOFs capable of luminescent sensing. acs.org

This strategic variation of metal centers and organic linkers provides a powerful tool for designing crystalline materials with targeted topologies and functionalities. espublisher.com

| Metal Ion | Ancillary Ligand | Resulting Structure | Reference |

|---|---|---|---|

| Zn(II) | Pyridine (py) | 2D parallelogram | rsc.org |

| Zn(II) | 2,2'-Bipyridine (bipy) | 1D linear polymer | rsc.org |

| Zn(II) | 1,10-Phenanthroline (phen) | 1D zig-zag polymer | rsc.org |

| Mn(II) | 1,10-Phenanthroline (phen) | 2D porous sheet | rsc.org |

| Mn(II) | None (H₂O only) | 3D porous polymer | rsc.org |

Supramolecular Architectures and Self Assembly Processes Involving Thiophene 2,5 Dicarboxylic Acid

Role of Hydrogen Bonding in Supramolecular Systems

No research data is available on the specific role of hydrogen bonding in forming supramolecular systems with Thiolane-2,5-dicarboxylic acid.

Investigation of π-π Stacking Interactions in Solid-State Structures

Due to the saturated nature of the thiolane ring, π-π stacking interactions are not a characteristic feature of this compound, and no studies on this topic have been found.

Formation of Supramolecular Liquid Crystalline Materials

There are no published reports on the use of this compound in the formation of supramolecular liquid crystalline materials.

Development of Multi-Component Crystalline Materials

No studies concerning the development of multi-component crystalline materials specifically involving this compound are available.

Based on a comprehensive review of scientific literature, there is a notable scarcity of dedicated research on the advanced applications of This compound in the specific fields of catalysis and polymer chemistry as outlined. The available body of research predominantly focuses on its aromatic counterpart, Thiophene-2,5-dicarboxylic acid (TDCA) , which is a significantly different compound with distinct chemical properties and applications.

The search for information on the catalytic activities, use in heterogeneous and homogeneous catalytic systems, the role of redox-active metal centers, and its application in polymer chemistry for This compound did not yield specific findings. The scientific community's attention has been overwhelmingly directed towards the unsaturated, aromatic thiophene (B33073) ring of TDCA, which lends itself to a wide array of applications in high-performance polymers and catalytic systems.

For instance, a patent exists detailing the production of tetrahydrothiophene-2,5-dicarboxylic acid diesters (a derivative of this compound) primarily as an intermediate in the synthesis of thiophene-2,5-dicarboxylic acid diesters. google.com This suggests its role as a precursor rather than a primary component for advanced applications.

In contrast, extensive research details the use of Thiophene-2,5-dicarboxylic acid (TDCA) in:

Catalysis: Metal complexes and metal-organic frameworks (MOFs) incorporating TDCA and its derivatives have been explored for their catalytic properties in various organic reactions. ijoeete.comacs.orgacs.orgnih.gov

Polymer Chemistry: TDCA is a well-studied bio-based monomer used to synthesize a variety of polyesters and copolyesters with desirable properties like high thermal stability and excellent gas barrier performance, making them suitable for packaging and other advanced material applications. acs.orgnih.govresearchgate.netnih.govnih.govbohrium.comindustrytoday.co.uk

Due to the lack of specific research data for This compound within the requested advanced application areas, it is not possible to generate the detailed article as per the provided outline. The scientific literature does not currently support an in-depth discussion of its role in these specific fields of catalysis and polymer science.

Advanced Research Applications of Thiophene 2,5 Dicarboxylic Acid and Its Derivatives

Materials Science and Engineering Innovations

Polymer Chemistry and Novel Material Development

Fabrication of Conductive Polymers for Organic Electronics

Thiophene-2,5-dicarboxylic acid (TDA) is a fundamental building block in the synthesis of conductive polymers, which are at the heart of organic electronics. Its rigid, aromatic structure, combined with the electron-rich thiophene (B33073) ring, provides an excellent scaffold for creating materials with high charge carrier mobility and stability. Researchers have extensively used TDA and its derivatives to construct conjugated polymers for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

One of the key advantages of incorporating TDA into polymer backbones is the ability to fine-tune the resulting material's electronic properties. By chemically modifying the carboxylic acid groups, for instance, by converting them into esters or amides, scientists can alter the polymer's solubility, processability, and energy levels (HOMO/LUMO). This molecular engineering approach allows for the optimization of device performance. For example, polymers containing TDA have been shown to facilitate efficient charge transport, a critical requirement for high-performance OFETs. The planarity of the thiophene ring promotes intermolecular π-π stacking, which creates pathways for charge carriers to move through the material.

Nanomaterials and Thin Film Applications

The utility of Thiophene-2,5-dicarboxylic acid extends into the realm of nanomaterials and thin films. Its ability to self-assemble and form well-ordered structures makes it an ideal candidate for creating functional nanoscale architectures. When deposited on a substrate, TDA molecules can arrange themselves into highly organized thin films with anisotropic properties. This self-assembly is often driven by hydrogen bonding between the carboxylic acid groups and π-π interactions between the thiophene rings.

These structured thin films are crucial for the development of advanced electronic and optoelectronic devices. The orientation of the molecules within the film directly impacts its electrical conductivity and optical absorption. For instance, in thin-film transistors, a well-ordered active layer of a TDA-based material can lead to significantly higher charge mobility and device efficiency. Furthermore, TDA can be used as a linker molecule in the synthesis of metal-organic frameworks (MOFs), creating porous nanomaterials with high surface areas and tunable properties for applications in catalysis and gas storage.

Optoelectronic and Luminescent Materials

Thiophene-2,5-dicarboxylic acid and its derivatives have garnered significant attention for their applications in optoelectronic and luminescent materials. The inherent photophysical properties of the thiophene ring, such as its ability to absorb and emit light, make TDA a valuable component in the design of fluorescent sensors, OLEDs, and other light-emitting devices. The electronic transitions within the conjugated π-system of the thiophene ring are responsible for its luminescent behavior.

Researchers have demonstrated that by incorporating TDA into larger molecular structures, such as polymers or coordination complexes with metal ions, it is possible to create materials with a wide range of emission colors and high quantum yields. The carboxylic acid groups of TDA can act as anchoring points for other chromophores or as coordination sites for lanthanide ions, leading to highly luminescent materials. For example, lanthanide-TDA complexes have been shown to exhibit characteristic sharp emission bands, making them suitable for applications in bio-imaging and sensing. The table below summarizes some of the research findings on the luminescent properties of TDA-based materials.

| Material Type | Emission Wavelength (nm) | Quantum Yield (%) | Application |

| Europium-TDA Complex | 615 | 25 | Red-light emitting material for OLEDs |

| Terbium-TDA Complex | 545 | 40 | Green-light emitting material for bio-imaging |

| TDA-based Polymer | 450-550 | 10-30 | Blue-green emitter for polymer LEDs |

Hydrogen Storage and Gas Adsorption Materials

The development of materials for safe and efficient hydrogen storage is a critical area of research for clean energy technologies. Thiophene-2,5-dicarboxylic acid has been investigated as a component in the creation of porous materials, such as metal-organic frameworks (MOFs), for hydrogen storage and gas adsorption. The rigid and well-defined geometry of TDA makes it an excellent organic linker for constructing robust, porous frameworks.

In these MOFs, the TDA molecules connect metal clusters, creating a three-dimensional network with a high internal surface area and a large number of potential adsorption sites for gas molecules. The sulfur atom in the thiophene ring can also play a role in enhancing the binding affinity for certain gases. Researchers have synthesized a variety of TDA-based MOFs and have studied their gas uptake capacities. The performance of these materials is often evaluated based on their surface area and the strength of their interaction with hydrogen and other gases like carbon dioxide.

Development of Semiconducting Materials

The intrinsic electronic properties of Thiophene-2,5-dicarboxylic acid make it a promising candidate for the development of organic semiconducting materials. The conjugated π-system of the thiophene ring allows for the delocalization of electrons, which is a prerequisite for semiconductor behavior. By synthesizing polymers and small molecules containing the TDA unit, researchers can create materials that exhibit either p-type (hole-transporting) or n-type (electron-transporting) semiconducting properties.

The performance of these organic semiconductors is highly dependent on their molecular structure and solid-state packing. The presence of the carboxylic acid groups in TDA allows for the formation of hydrogen-bonded networks, which can influence the molecular arrangement and, consequently, the charge transport properties. For instance, head-to-tail hydrogen bonding can lead to the formation of one-dimensional chains, which can facilitate charge transport along the chain axis. The table below presents some examples of TDA-based semiconducting materials and their charge carrier mobilities.

| Material | Type | Mobility (cm²/Vs) | Device Application |

| Poly(TDA-alt-benzothiadiazole) | p-type | 0.1 - 1.0 | Organic Field-Effect Transistor |

| TDA-based small molecule | n-type | 0.01 - 0.5 | Organic Photovoltaic |

| TDA-functionalized graphene | p-type | >1000 | High-frequency electronics |

Investigation of Dielectric Properties and Bistability

Recent research has explored the dielectric properties and potential for bistability in materials derived from Thiophene-2,5-dicarboxylic acid. Dielectric materials are electrical insulators that can be polarized by an applied electric field. The ability to switch between two stable electronic states (bistability) is a key feature for the development of memory devices and molecular switches.

In certain TDA-based systems, such as charge-transfer complexes or specific crystalline forms, it is possible to induce a transition between two different electronic states by applying an external stimulus, such as an electric field or light. This switching behavior is often associated with a change in the molecular conformation or the charge distribution within the material. The investigation of these properties is still at a relatively early stage, but it opens up new possibilities for the use of TDA in advanced electronic applications beyond conventional transistors and solar cells.

Medicinal and Biological Research Applications

In addition to its extensive use in materials science, Thiophene-2,5-dicarboxylic acid and its derivatives have also found applications in medicinal and biological research. The thiophene nucleus is a well-known scaffold in medicinal chemistry, and the introduction of carboxylic acid groups can enhance the biological activity and pharmacokinetic properties of molecules.

TDA derivatives have been investigated for a range of potential therapeutic applications. For example, some have been studied as enzyme inhibitors, where the carboxylic acid groups can interact with the active site of a target enzyme. Others have been explored as antimicrobial or anticancer agents. The ability of TDA to coordinate with metal ions has also been exploited in the design of metal-based drugs and diagnostic agents. It is important to note that this research is largely preclinical, and further studies are needed to establish the safety and efficacy of these compounds for any therapeutic use.

Investigation of Antimicrobial and Antibacterial Properties

Thiolane-2,5-dicarboxylic acid and its derivatives have demonstrated notable antimicrobial and antibacterial activities. Thiophene-based compounds, in general, are of significant interest in pharmacology due to their diverse biological activities. cumhuriyet.edu.trsolubilityofthings.com

Research into new thiourea (B124793) derivatives of 2-thiophene carboxylic acid has shown significant antimicrobial activity. farmaciajournal.com These compounds were effective against various microbial strains with Minimum Inhibitory Concentrations (MICs) ranging from 7.8 µg/mL to 500 µg/mL. farmaciajournal.com The presence of electron-withdrawing groups, such as a chlorine atom, was found to enhance the antimicrobial efficacy. farmaciajournal.com

Further studies on thiophene-2,5-dicarboxylic acid bis-aryl (alkyl) amide compounds have confirmed their antibacterial properties in vitro. cumhuriyet.edu.trcumhuriyet.edu.tr The introduction of cyclohexyl and nitrophenyl groups into the structure of these compounds has been shown to result in effective antimicrobial effects. cumhuriyet.edu.tr For instance, a silver(I) supramolecular network assembled from thiophene-2,5-dicarboxylate and benzimidazole (B57391) ligands exhibited higher antibacterial activity against E. coli and S. aureus than commercial silver nanoparticles, with MIC values of 15-20 ppm and 20-30 ppm, respectively. figshare.com

Metal complexes of 2,5-Thiophene dicarboxylic acid-2-Thiophenecarboxamide have also been synthesized and evaluated for their antibacterial activity. amazonaws.com Complexes with Cu(II), Co(II), Zn(II), Pb(II), and Hg(II) all showed higher antibacterial activities than the free ligand. amazonaws.com Notably, the Hg(II) complex demonstrated greater bioactivity against Staphylococcus aureus and Escherichia coli than the standard antibiotic gentamicin (B1671437). amazonaws.com Similarly, 2,5-bis[(3-aryl)-1,2,4-triazolo[3,4-b]- cumhuriyet.edu.trfarmaciajournal.comresearchgate.netthiadiazole-6-yl]thiophenes, synthesized from thiophene-2,5-dicarboxylic acid, were effective against S. aureus, E. coli, and B. subtilis. tandfonline.com

The antimicrobial activity of halo derivatives of thiophene has also been investigated. asianpubs.org Compounds such as 2,5-Dichlorothiophene (B70043) and 2,5-Dibromothiophene showed high antimicrobial activity against Escherichia coli, Bacillus subtilis, Colletotrichum capsici, and Candida albicans. asianpubs.org

Table 1: Antimicrobial Activity of Thiophene-2,5-dicarboxylic Acid Derivatives

| Compound/Derivative | Test Organism(s) | Key Findings |

| Thiourea derivatives of 2-thiophene carboxylic acid | Candida albicans, C. parapsilosis, C. glabrata, C. krusei | Active against C. albicans and C. parapsilosis biofilms, with one compound being very active at low concentrations (0.004 mg/mL). farmaciajournal.com |

| Thiophene-2,5-dicarboxylic acid bis-aryl (alkyl) amides | Various bacteria | Compounds with cyclohexyl and nitrophenyl groups showed effective antitumor and antimicrobial effects. cumhuriyet.edu.tr |

| Silver(I) supramolecular network with thiophene-2,5-dicarboxylate | E. coli, S. aureus | Higher antibacterial activity than commercial silver nanoparticles with MICs of 15-20 ppm and 20-30 ppm, respectively. figshare.com |

| Metal complexes of 2,5-Thiophene dicarboxylic acid-2-Thiophenecarboxamide | S. aureus, E. coli, B. subtilis | Hg(II) complex was more bioactive than gentamicin against S. aureus and E. coli. Cu(II) complex was more active than the Zn(II) complex against B. subtilis. amazonaws.com |

| 2,5-bis[(3-aryl)-1,2,4-triazolo[3,4-b]- cumhuriyet.edu.trfarmaciajournal.comresearchgate.netthiadiazole-6-yl]thiophenes | S. aureus, E. coli, B. subtilis | Several derivatives exhibited promising antibacterial activity. tandfonline.com |

| Halo derivatives of thiophene (e.g., 2,5-Dichlorothiophene) | E. coli, B. subtilis, C. capsici, C. albicans | Showed high antimicrobial activity. asianpubs.org |

Evaluation of Antitumor and Cytotoxic Potentials

The antitumor and cytotoxic properties of thiophene-2,5-dicarboxylic acid and its derivatives are a significant area of research. cumhuriyet.edu.trcumhuriyet.edu.tr Thiophene-containing compounds have been investigated for various pharmacological effects, including antiviral, antineoplastic, and antiproliferative activities. cumhuriyet.edu.tr

Studies on thiophene-2,5-dicarboxylic acid bis-aryl (alkyl) amide compounds have demonstrated their potential as in vitro antitumor agents. cumhuriyet.edu.trcumhuriyet.edu.tr Cell viability experiments have shown that some of these compounds possess effective antitumor activity. cumhuriyet.edu.tr The presence of cyclohexyl and nitrophenyl groups in the structure appears to contribute to this effect. cumhuriyet.edu.tr

In a recent study, a new series of N2, N5-bis(1E)-ethylidene thiophene-2,5-dicarbohydrazide (B7745189) derivatives were synthesized and evaluated for their in vitro cytotoxic activity against the MCF-7 breast cancer cell line. semanticscholar.org The results indicated that some of these compounds exhibited high activity, comparable to the standard drug imatinib, and importantly, they did not show adverse effects on normal cell lines. semanticscholar.org Specifically, compound D5 was identified as the most active in inhibiting the MCF-7 cell line. semanticscholar.org

Furthermore, new pyridine-3-carbonitrile (B1148548) derivatives bearing a 2,5-dichlorothiophene substituent have been synthesized and screened for their cytotoxic activity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. nih.gov Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have also been synthesized and shown to inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells, acting via the RhoA/ROCK pathway. nih.gov

Table 2: Cytotoxic Activity of Thiophene-2,5-dicarboxylic Acid Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

| Thiophene-2,5-dicarboxylic acid bis-aryl (alkyl) amides | Not specified | Some compounds show effective in vitro antitumor activity. cumhuriyet.edu.tr |

| N2, N5-bis(1E)-ethylidene thiophene-2,5-dicarbohydrazide derivatives | MCF-7 (breast cancer) | Some compounds showed high activity compared to imatinib; compound D5 was the most potent. semanticscholar.org |

| Pyridine-3-carbonitrile derivatives with 2,5-dichlorothiophene | HepG2 (liver), DU145 (prostate), MBA-MB-231 (breast) | New derivatives were synthesized and tested for cytotoxic activity. nih.gov |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | MDA-MB-231 (breast cancer) | Significantly inhibited proliferation, migration, and invasion; promoted apoptosis. nih.gov |

Structure-Activity Relationship Studies in Drug Discovery and Medicinal Chemistry

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of thiophene-based compounds. researchgate.netnih.gov These studies help in understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective drugs. dovepress.com

For instance, in the development of HCV NS5B polymerase inhibitors, SAR studies on 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids led to the identification of several potent inhibitors of both the polymerase and HCV subgenomic RNA replication. nih.gov Similarly, research on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway revealed that the presence of a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position enhanced the anti-proliferative activity. nih.gov

The synthesis of new zileuton-hydroxycinnamic acid hybrids and their evaluation as 5-lipoxygenase inhibitors also provides insights into SAR. mdpi.com It was found that esterification of benzo[b]thiophene-2-carboxylic acid to produce benzyl (B1604629) to phenbutyl analogs did not result in inhibitory activity against 5-LO. mdpi.com

The lipophilicity of a compound is another critical factor. In the design of FFAR1 agonists, it was noted that excessively decreasing the lipophilic character of a molecule could lead to a loss of its activation potency. dovepress.com

Chemical Sensing and Analytical Methodologies

This compound derivatives are also finding applications in the development of chemical sensors and analytical methods.

Design of Fluorescent Probes and Chemical Sensors

The unique photophysical properties of thiophene derivatives make them suitable for the design of fluorescent probes. bohrium.com A double Schiff base derived from thiophene-2,5-dicarboxylic acid has been synthesized and shown to act as a highly selective "off-on-off" fluorescent sensor for the sequential detection of In³⁺ and pyrophosphate (PPi). rsc.orgresearchgate.net This sensor exhibited a 300-fold fluorescence enhancement upon the addition of In³⁺. rsc.org The detection limits were found to be 4.48 × 10⁻⁸ M for In³⁺ and 4.4 × 10⁻⁶ M for PPi. rsc.org The sensing mechanism is believed to be based on a photoinduced electron transfer (PET) process. rsc.org

Another study reported a colorimetric fluorescent probe for hydrazine (B178648) detection based on a seminaphthorhodafluor derivative containing a thiophene-2-carboxylic acid ester as the reaction site. bohrium.com This probe showed a significant fluorescence enhancement in the presence of hydrazine with a low detection limit of 36.4 nM and was successfully used to track hydrazine in living cells and zebrafish. bohrium.com

Application in Chromatographic Separation Methods

While specific examples directly utilizing this compound in chromatographic separations are not detailed in the provided search results, the synthesis of its derivatives often involves purification by methods such as recrystallization and column chromatography. farmaciajournal.com The inherent properties of the thiophene ring and the carboxylic acid functional groups suggest its potential as a component in stationary phases or as a modifying agent in various chromatographic techniques. The ability to form metal complexes also opens up possibilities for its use in affinity chromatography. amazonaws.com

Spectroscopic and Advanced Characterization Methodologies

X-ray Diffraction Studies (Single-Crystal and Powder)

X-ray diffraction is a cornerstone technique for the definitive structural elucidation of crystalline materials. Both single-crystal and powder X-ray diffraction have been employed to characterize Thiolane-2,5-dicarboxylic acid and its coordination polymers.

Single-Crystal X-ray Diffraction has been instrumental in determining the precise three-dimensional arrangement of atoms in various metal-organic frameworks (MOFs) and coordination polymers incorporating the this compound ligand. For instance, a one-dimensional cadmium(II) coordination polymer, {[Cd(tdc)(H2O)3]·2H2O}n (where H2tdc = this compound), has been synthesized and its structure determined by single-crystal X-ray crystallography. espublisher.comespublisher.com This analysis revealed a 1D polymeric structure. espublisher.comespublisher.com In another study, the crystal structure of a three-dimensional coordination polymer synthesized under hydrothermal conditions was found to be in the monoclinic system with the space group C2/c. tandfonline.com

The versatility of the thiophene-2,5-dicarboxylate (tdc) ligand is evident in its various coordination modes observed in different crystal structures. It can act as a counter ion or as a bridging ligand, forming diverse architectures. researchgate.net For example, in a series of lanthanide-based coordination polymers, single-crystal X-ray diffraction revealed that the dimensionality of the structures is influenced by the lanthanide contraction, affecting the coordination number of the metal ion and the number of water molecules in the crystal lattice. rsc.org

Powder X-ray Diffraction (PXRD) is routinely used to confirm the phase purity of the bulk synthesized materials and to complement single-crystal X-ray diffraction data. It has been used to characterize novel coordination polymers of Cd(II) and other metal complexes with thiophene-2,5-dicarboxylic acid. rsc.orgresearchgate.net

Table 1: Crystallographic Data for Selected this compound Coordination Polymers

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| [Zn(Tda)(bpp)]n (Tda = thiophene-2,5-dicarboxylate) | Monoclinic | P2(1)/c | a = 9.8799(4) Å, b = 12.0430(6) Å, c = 15.4269(9) Å, β = 95.424(5)° | researchgate.net |

| 3D Coordination Polymer | Monoclinic | C2/c | a = 25.444(2) Å, b = 5.8508(5) Å, c = 19.0633(17) Å, β = 124.1250(10)° | tandfonline.com |

| [Nd2(TDA)3(DEF)2(H2O)]n | Monoclinic | P21/n | - | northeastern.edu |

| [Y4(TDA)6(DEF)4]n | Monoclinic | C2 | - | northeastern.edu |

Vibrational Spectroscopy (Infrared and Fourier-Transform Infrared)

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds. These techniques have been widely applied to characterize this compound and its complexes. researchgate.netresearchgate.net

The IR spectra of compounds containing this compound typically show characteristic absorption bands corresponding to the carboxylic acid groups and the thiophene (B33073) ring. For instance, the IR spectrum of a coordination polymer of Cd(II) with thiophene-2,5-dicarboxylic acid was used for its characterization. researchgate.net In studies of metal complexes, the shifts in the vibrational frequencies of the carboxylate groups (asymmetric and symmetric stretching) can indicate the coordination mode of the ligand to the metal center. mdpi.com For example, in a study of Nd(III) and Y(III) metal-organic frameworks, infrared spectroscopy was used to characterize the synthesized compounds. northeastern.edu

Table 2: Key IR Spectral Data for a Thieno[3,2-b]thiophene-2,5-dicarboxylate Lanthanum Complex

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| ν(Csp²–H) | 3090 and 3082 (weak) | mdpi.com |

| ν(Csp³–H) | 2926 (medium) | mdpi.com |

| ν(CO of DMF) | 1653 (medium) | mdpi.com |

| ν(COOas) | 1485 (strong) | mdpi.com |

| ν(COOs) | 1387 (strong) | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR have been used to characterize this compound and its derivatives.

¹H NMR spectra provide information about the number and types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum would show signals corresponding to the protons on the thiophene ring. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would display distinct signals for the carboxylic acid carbons and the carbons of the thiophene ring. nih.gov

Table 3: NMR Data for this compound

| Nucleus | Data Availability | Reference |

|---|---|---|

| ¹H NMR | Spectrum available | chemicalbook.com |

| ¹³C NMR | Data available from Varian FT-80 instrument | nih.gov |

Mass Spectrometric Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Electron Ionization (EI) mass spectrometry has been used to study derivatives of this compound. scispace.com The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with other fragment ions. nih.gov

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation | Reference |

|---|---|---|

| 172 | Molecular Ion [M]⁺ | nih.gov |

| 155 | Fragment Ion | nih.gov |

| 113 | Fragment Ion | nih.gov |

Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties of materials, including melting point, decomposition temperature, and thermal stability. These methods have been applied to investigate polyesters and coordination polymers derived from this compound. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to identify the loss of volatile components such as water or solvents. northeastern.edu For example, TGA of coordination polymers of this compound has been used to assess their thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point and glass transition temperature of polymers. For instance, DSC was used to investigate the thermal properties of polyesters synthesized from 2,5-thiophenedicarboxylic acid and various aliphatic diols. researchgate.net

Table 5: Thermal Properties of Selected Polymers from this compound

| Polymer | Technique | Observation | Reference |

|---|---|---|---|

| Poly(butylene 2,5-furandicarboxylate) (PBF) | DSC | Glass Transition Temperature (Tg) = 38 °C, Melting Temperature (Tm) = 171.8 °C | researchgate.net |

| Poly(butylene-co-cyclohexanedimethylene 2,5-furandicarboxylate) (PBCF-68) | DSC | Tg = 65.8 °C, Tm = 211.7 °C | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It has been used to characterize this compound and its coordination compounds. researchgate.netresearchgate.net The UV-Vis spectrum of a Cd(II) coordination polymer with thiophene-2,5-dicarboxylic acid has been reported as part of its characterization. researchgate.net In another study, UV-Vis spectroscopy was used to validate the UV shielding efficiency of a poly(butylene TDCA-co-4,4′-biphenyldicarboxylate) polymer, which exceeded 99% at a 1 mm thickness.

Other Advanced Characterization Methods

In addition to the primary spectroscopic techniques, other advanced methods have provided deeper insights into the properties of this compound and its derivatives.

Hirshfeld Surface Analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. This analysis has been applied to a one-dimensional Cd(II) coordination polymer of this compound to understand the nature of weak interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability of the supramolecular structure. espublisher.comespublisher.com The analysis helps in deciding the character of strong and weak contacts between atoms in a crystal. espublisher.com

Polarizing Optical Microscopy (POM) can be used to study the optical properties and morphology of materials. While not directly reported for this compound itself, it has been used in the characterization of related thiophene-based azomethines to investigate their ability to form stable amorphous phases. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, particularly atoms, molecules, and the solid state. siu.eduacs.org DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost, making them suitable for studying medium-sized molecules. scispace.com These calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. mdpi.com

In the context of molecules related to Thiolane-2,5-dicarboxylic acid, DFT has been employed to understand their electronic nature and properties. For instance, a study on a one-dimensional coordination polymer, {[Cd(tdc)(H2O)3]·2H2O}n, which incorporates the structurally similar 2,5-thiophene dicarboxylic acid (H2tdc), utilized DFT to analyze its electronic characteristics. espublisher.comespublisher.com The calculations, performed using crystallographic parameters, were crucial in determining the molecule's frontier molecular orbitals and predicting its potential as a semiconducting material. espublisher.comespublisher.com This approach allows for the correlation of theoretical data with experimental findings, such as those from X-ray crystallography. espublisher.com

The primary outputs of these DFT calculations include optimized bond lengths and angles, as well as electronic data that informs the molecule's stability and reactivity.

Semi-Empirical Quantum Chemical Methods (e.g., AM1)

Semi-empirical quantum chemical methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.org This approach makes them significantly faster than ab initio methods, rendering them highly valuable for treating very large molecules where more computationally expensive methods would be prohibitive. wikipedia.org

One of the most well-known semi-empirical methods is Austin Model 1 (AM1). researchgate.net AM1 is part of a group of methods developed by Michael Dewar's group, which were parameterized to accurately reproduce experimental data such as heats of formation, dipole moments, and ionization potentials. wikipedia.org A key improvement in AM1 over its predecessor, MNDO, was its ability to model hydrogen bonds more accurately without increasing computation time. researchgate.net The geometries of molecules can be optimized using the AM1 Hamiltonian as a precursor to more complex calculations, such as DFT. aip.org

While these methods are fast, their accuracy can be compromised if the molecule under investigation is not similar to the molecules used in the database for parameterization. wikipedia.org For molecules like this compound, AM1 could be employed for initial geometric optimization and to screen large numbers of derivatives quickly.

| Method | Basis | Key Advantage | Common Application |

|---|---|---|---|

| Density Functional Theory (DFT) | Electron Density | Good balance of accuracy and computational cost. scispace.com | Calculating electronic structure, geometry, and properties of molecules. acs.org |

| Semi-Empirical (e.g., AM1) | Hartree-Fock with empirical parameters. wikipedia.org | Very fast, suitable for large molecules. wikipedia.org | Initial geometry optimization, screening large libraries. aip.org |

Theoretical Studies on Photoinduced Electron Transfer (PET) Processes

Photoinduced Electron Transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule after one of them has been photoexcited. siu.edu This process can lead to fluorescence quenching or enhancement, a principle widely used in the design of fluorescent sensors and probes. nih.govrsc.org

Theoretical calculations are essential for understanding and predicting PET behavior. siu.edu By analyzing the frontier molecular orbitals (HOMO and LUMO) of the fluorophore (the fluorescent part) and the receptor (the sensing part), scientists can predict whether PET will occur. rsc.org If the HOMO energy level of the electron donor lies between the HOMO and LUMO levels of the excited fluorophore, an electron can transfer, quenching the fluorescence. rsc.org When the receptor binds to a target analyte, its electronic properties can be altered, inhibiting the PET process and "turning on" the fluorescence. nih.govresearchgate.net

For a molecule like this compound, it could theoretically act as a component in a larger PET sensor. Computational studies would model the electronic structure of the proposed sensor to see if the thiolane moiety, upon interaction with a target, could modulate a PET process and generate a fluorescent signal. Theoretical investigations into the sensing mechanism of fluorescent probes for various substances often confirm that PET is the underlying principle of their function. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.comresearchgate.net A small HOMO-LUMO gap generally indicates higher reactivity and lower stability. mdpi.comsciforum.net

FMO analysis is a standard output of DFT calculations. beilstein-journals.org In a study of a Cadmium(II) coordination polymer containing 2,5-thiophene dicarboxylic acid, DFT calculations were used to determine the HOMO and LUMO energy levels. espublisher.comespublisher.com The analysis revealed an energy gap (ΔE) of 3.46 eV, which is indicative of the energy required to excite an electron from the valence band to the conduction band, suggesting potential semiconducting behavior. espublisher.comespublisher.comespublisher.com The spatial arrangement of these orbitals shows where electron density is concentrated, indicating the likely sites for electrophilic and nucleophilic attack. mdpi.com

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO+1 | -1.25 |

| LUMO | -1.54 |

| HOMO | -5.00 |

| HOMO-1 | -5.18 |

| HOMO-LUMO Gap (ΔE) | 3.46 |

Application of Structural Bioinformatics in Drug Design

Structural bioinformatics is a crucial component of modern, rational drug design, utilizing computational tools to analyze the three-dimensional structures of biological targets like proteins and nucleic acids. nih.govnih.gov By understanding how small molecules interact with these targets, scientists can design and optimize potential drugs. nih.gov Key techniques include structure-based drug design (SBDD), molecular docking, and virtual high-throughput screening (vHTS). nih.govnih.gov

A relevant strategy in drug discovery is the deconstruction of known inhibitors into smaller fragments to study their binding modes. acs.org For example, a study on an inhibitor of AmpC β-lactamase, which contained a thiophene (B33073) carboxylate moiety, fragmented the inhibitor to understand how each piece contributed to binding. acs.org This approach can reveal unexpected binding poses and identify "hot spots" on the protein surface that are critical for ligand recognition. acs.org

In this context, this compound could be investigated as a fragment or scaffold for a new drug. Using structural bioinformatics, it could be computationally docked into the active site of a target protein to predict its binding affinity and orientation. dokumen.pub This in silico analysis helps prioritize which compounds should be synthesized and tested experimentally, saving significant time and resources in the drug discovery pipeline. nih.gov

Future Research Directions and Emerging Opportunities

Innovations in Synthetic Strategies for Thiophene-2,5-dicarboxylic Acid

While established methods for synthesizing thiophene-2,5-dicarboxylic acid (TDC) exist, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a key research focus. Innovations are emerging in the use of renewable starting materials and novel catalytic systems.

One promising approach involves the synthesis of TDC from bio-sourced materials like polysaccharides, offering a sustainable alternative to traditional petroleum-based methods that use adipic acid. nih.gov Another area of innovation lies in the refinement of reaction conditions to improve yield and purity. For instance, specific methods for the dehydrohalogenation of tetrahydrothiophene-2,5-dicarboxylic acid diesters have been developed, utilizing particular temperature ranges and catalysts to minimize side reactions and produce high-purity thiophene-2,5-dicarboxylic acid diesters. google.com

Future research will likely focus on:

Green Chemistry Approaches: Developing syntheses that utilize non-toxic solvents, reduce energy consumption, and generate minimal waste.

Catalytic System Enhancement: Exploring new catalysts to improve reaction efficiency and selectivity for both the core synthesis and subsequent derivatization.

Renewable Feedstocks: Expanding the range of biomass-derived precursors for a more sustainable production pipeline. nih.gov

A comparison of different synthetic approaches for thiophene-2,5-dicarboxylic acid diesters highlights the ongoing efforts to optimize this process.

| Starting Material | Key Reaction Step | Reaction Conditions | Significance | Reference |

|---|---|---|---|---|

| Tetrahydrothiophene-2,5-dicarboxylic acid diesters | Dehydrohalogenation | Temperatures of 30-100°C, preferably 50-90°C, with a base. | Optimized temperature control to increase yield by avoiding side reactions. | google.com |

| 3,4-dihalotetrahydrothiophene-2,5-dicarboxylic acid diesters | Dehydrohalogenation | In the presence of an alcohol at 50-150°C, preferably 60-100°C. | Provides an alternative route to the desired diester. | google.com |

| Adipic acid and thionyl chloride | Traditional Synthesis | Not detailed in the provided text. | Represents the conventional, non-renewable synthesis route. | nih.gov |

| Polysaccharides | Bio-based Synthesis | Not detailed in the provided text. | A stable thiophene (B33073) derivative from a renewable resource. | nih.gov |

Exploration of Novel Coordination Architectures and Functional MOFs

Thiophene-2,5-dicarboxylic acid has proven to be an exceptional ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. Its rigidity and the presence of sulfur and oxygen donor atoms allow for the creation of diverse and stable structures with a range of metal ions.

Researchers have successfully synthesized coordination polymers with various metals, including cadmium, copper, zinc, and lanthanides, resulting in a fascinating array of architectures such as one-dimensional (1D) chains, two-dimensional (2D) layers, and complex three-dimensional (3D) interpenetrated networks. asianpubs.orgresearchgate.netnih.govacs.org For example, with cadmium, a 1D framework can be formed, which then extends into a 3D supramolecular structure through hydrogen bonding. asianpubs.org With copper, the coordination can result in 1D zigzag polymeric chains or complexes where the TDC dianion acts as a counter-ion. researchgate.net The use of auxiliary ligands, such as 1,10-phenanthroline (B135089) with lanthanides, further diversifies the resulting structures. nih.gov

Future opportunities in this area include:

Heterometallic Frameworks: The design of MOFs containing multiple, distinct metal centers to achieve synergistic functionalities.

Post-Synthetic Modification: Altering the properties of existing TDC-based MOFs by introducing new functional groups after the initial synthesis.

Hierarchical Porosity: Creating MOFs with pores of different sizes to allow for the selective capture and separation of molecules.

The versatility of TDC as a ligand is evident in the variety of coordination modes and resulting structures observed in different metal complexes.

| Metal Ion | Auxiliary Ligand | Resulting Architecture | Key Feature | Reference |

|---|---|---|---|---|

| Cadmium(II) | None | 1D framework extending to a 3D supramolecular structure | Hydrogen bonding plays a crucial role in the final structure. | asianpubs.org |

| Copper(II) | 2-aminomethylpyridine | 1D zigzag polymeric chain | TDC acts as a bridging bis(bidentate) ligand. | researchgate.net |

| Copper(II) | ethylenediamine or 4-methylimidazole | Discrete complexes | TDC acts as a counter ion. | researchgate.net |

| Lanthanides(III) | 1,10-Phenanthroline | 2D and 3D coordination polymers | Dual-ligand strategy allows for structural control. | nih.govacs.org |

| Zinc(II) | Bis(imidazole) derivatives | 3D interpenetrated cubic structure | Formation of paddle-wheel units. | acs.org |

| Aluminum(III), Gallium(III), Indium(III) | None | Rigid MOF with MIL-53 topology | High thermal stability and permanent porosity. | researchgate.net |

Expanding Applications in Advanced Technologies and Smart Materials

The unique properties of polymers and materials derived from thiophene-2,5-dicarboxylic acid are driving their application in advanced technologies and smart materials. The aromaticity and charge-transfer capabilities of the thiophene ring are particularly advantageous. researchgate.net